molecular formula C7H4F3N3O B2545107 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 2137899-07-9

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Cat. No.: B2545107
CAS No.: 2137899-07-9
M. Wt: 203.124
InChI Key: VHSDMVZDMURLQW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring consistent yields, and maintaining purity standards.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • 7-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one

Uniqueness

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific trifluoromethyl group and hydroxyl group attached to the triazolo-pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, structural characteristics, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula: C7H5F3N4C_7H_5F_3N_4. Its IUPAC name is this compound. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight202.14 g/mol
CAS Number1260811-97-9
Purity≥98%
Storage ConditionsKeep in dark place, sealed in dry conditions at 2-8°C

Antiviral Activity

Research has shown that derivatives of the triazolo[1,5-a]pyridine scaffold exhibit antiviral properties. A study highlighted that certain triazolo derivatives could inhibit HIV-1 replication by targeting the viral RNase H activity with IC50 values in the low micromolar range (e.g., 0.41 µM for some derivatives) . This suggests that modifications to the triazolo structure can enhance antiviral efficacy.

Anticancer Properties

Further investigations into the anticancer potential of triazolo compounds have revealed promising results. For instance, compounds derived from the triazolo scaffold have been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division. These inhibitors demonstrated significant potency in cellular assays, inducing mitotic arrest and apoptosis in cancer cell lines such as HeLa .

Neuroprotective Effects

The P2X7 receptor has been identified as a central hub in various brain diseases. Compounds that modulate this receptor's activity may offer neuroprotective effects. Studies have indicated that triazolo derivatives can influence P2X7 receptor-mediated pathways, potentially reducing neuroinflammation and promoting neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group significantly affects the compound's interaction with biological targets. Modifications at various positions on the triazole ring have been systematically explored to enhance potency against specific targets such as RNase H and Plk1.

Table 2: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AntiviralHIV-1 RNase H0.41
AnticancerPlk14.4
NeuroprotectiveP2X7 receptorNot specified

Case Study 1: Inhibition of HIV-1

In a study focusing on HIV-1 inhibition, several derivatives of the triazolo scaffold were synthesized and tested for their ability to inhibit viral replication. The most potent compound exhibited an IC50 value significantly lower than existing antiviral agents, suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Studies

In another study examining anticancer properties, researchers evaluated various triazolo derivatives against multiple cancer cell lines. Compounds showed varying degrees of cytotoxicity with some leading to significant reductions in cell viability at nanomolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Properties

IUPAC Name

7-(trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5-11-3-12-13(5)6(14)2-4/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNNNWDCCJOSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2N=CNN2C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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